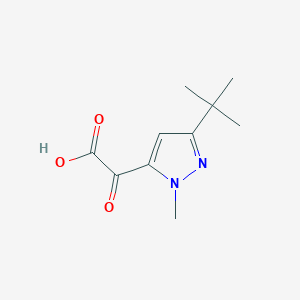
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an oxoacetic acid moiety attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid can be achieved through a multi-step process. One common method involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by oxidation to introduce the oxoacetic acid moiety. The reaction conditions typically involve the use of a solvent such as methanol and a drying agent like magnesium sulfate to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free conditions and environmentally friendly reagents may be employed to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetic acid moiety to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives .
Scientific Research Applications
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activities, making them useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. The oxoacetic acid moiety may also play a role in binding to active sites or influencing the compound’s overall reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core structure but lacks the oxoacetic acid moiety.
N-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine: Another pyrazole derivative with a different functional group attached to the pyrazole ring.
Uniqueness
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid is unique due to the presence of both the tert-butyl and oxoacetic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-methylpyrazol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)7-5-6(12(4)11-7)8(13)9(14)15/h5H,1-4H3,(H,14,15) |
InChI Key |
YKGUPFBIZSQCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















